シトスタチン

概要

説明

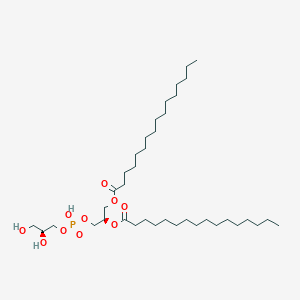

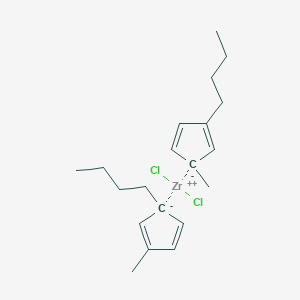

This compound is a type of organic molecule that contains multiple double bonds (indicated by the E/Z notation in the name), a hydroxy group (-OH), a methyl group (-CH3), and a phosphate group (-PO4). It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple double bonds could lead to cis-trans isomerism, where the same atoms are connected in the same order but have a different arrangement in space .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the double bonds could participate in addition reactions, the hydroxy group could be involved in acid-base reactions, and the phosphate group could take part in phosphorylation or dephosphorylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the hydroxy and phosphate groups could make it polar and capable of forming hydrogen bonds, which would affect its solubility, boiling point, and melting point .科学的研究の応用

タンパク質ホスファターゼ2A阻害

シトスタチンは、真核細胞におけるさまざまなシグナル伝達経路を調節する主要なセリン/スレオニンホスファターゼであるタンパク質ホスファターゼ2A(PP2A)の強力な阻害剤です . シトスタチンは、PP2Aに対して強力で特異的な阻害活性を示しました .

抗がん活性

シトスタチンは、抗がん剤の強力なリード化合物と考えられています . それは、ナチュラルキラー(NK)細胞の腫瘍殺傷活性を高めることによって、抗がん効果を媒介します . 特に、PP2Aの阻害剤は、潜在的な抗がん活性を示してきました .

細胞接着阻害

シトスタチンは、細胞外マトリックスの成分への細胞接着の新しい阻害剤としても知られています . この特性は、多くの場合、細胞接着メカニズムを含む癌細胞の拡散を防ぐために役立つ可能性があります。

転移抑制

研究により、シトスタチンなどの特定のPP2A阻害剤は、動物モデルで腫瘍転移を抑制できることが示されています . これは、NK細胞の腫瘍殺傷活性を高めることによって達成されます .

アポトーシス誘導

作用機序

Target of Action

Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase, ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . It has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes .

Mode of Action

Cytostatin interacts with its target, PP2A, by inhibiting its activity . It has a characteristic structure related to fostriecins, such as a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction results in the inhibition of PP2A, leading to changes in the cell’s biochemical pathways .

Biochemical Pathways

The inhibition of PP2A by Cytostatin affects several biochemical pathways. PP2A regulates many cellular processes, and its inhibition can lead to changes in these processes . For example, it has been shown that specific inhibitors of PP2A can augment the tumor-killing activity of natural killer (NK) cells .

Result of Action

The inhibition of PP2A by Cytostatin has several molecular and cellular effects. For instance, it has been shown to augment the tumor-killing activity of NK cells . This suggests that Cytostatin could potentially be used as an anticancer agent .

Safety and Hazards

生化学分析

Biochemical Properties

Cytostatin exerts its biochemical effects primarily through the inhibition of PP2A, a key serine/threonine phosphatase that regulates a variety of signaling pathways in eukaryotic cells . The presence and stereochemistry of the C10-methyl and C11-hydroxy groups in cytostatin are crucial for potent PP2A inhibition . The compound’s interaction with PP2A involves a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A, and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .

Cellular Effects

In cellular contexts, cytostatin has been shown to have a strong inhibitory activity against PP2A in vitro . This inhibition of PP2A can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PP2A, cytostatin can potentially disrupt the normal regulatory mechanisms of the cell, leading to alterations in cell function .

Molecular Mechanism

The molecular mechanism of cytostatin involves its interaction with the active site of PP2A . The compound’s 2,3-unsaturated δ-lactone serves as a key electrophile, providing a covalent adduct with Cys269 unique to PP2A . This interaction contributes to the potency of cytostatin and accounts for its selectivity .

Temporal Effects in Laboratory Settings

It is known that cytostatin exhibits potent inhibitory activity against PP2A in vitro

Dosage Effects in Animal Models

While specific dosage effects of cytostatin in animal models are not currently available, it has been shown that cytostatin can augment the tumor-killing activity of NK cells in vivo

Metabolic Pathways

Given its role as a PP2A inhibitor, it is likely that cytostatin interacts with various enzymes and cofactors involved in the regulation of serine/threonine phosphatases .

Subcellular Localization

Given its role as a PP2A inhibitor, it is likely that cytostatin interacts with PP2A at its active site

特性

IUPAC Name |

[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNIEWMPIULRS-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156856-30-3 | |

| Record name | Cytostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

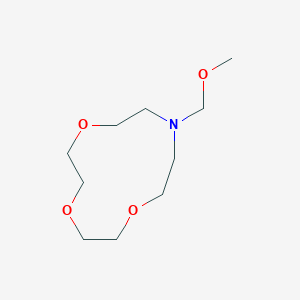

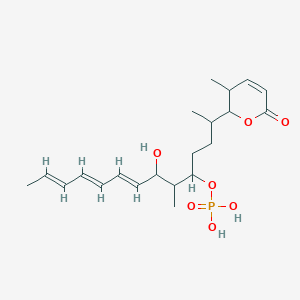

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)